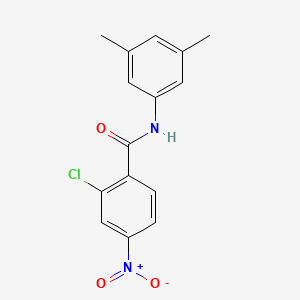

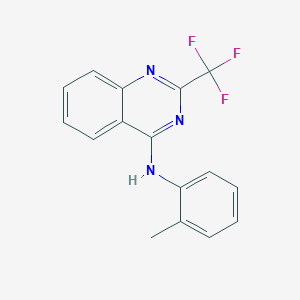

![molecular formula C21H21N3O3 B5522356 N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar imidazo[1,2-a]pyridine compounds involves strategic functionalization and cyclization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives via reaction with diamines showcases a methodological approach to building complex structures like N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide. These processes are meticulously designed to ensure high yield and structural fidelity, often supported by theoretical studies to examine the reaction mechanisms (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Molecular Structure Analysis

The molecular structure of compounds within this family is elucidated through a combination of spectroscopic techniques and theoretical calculations. X-ray diffraction, FT-IR, NMR, and MS are commonly employed to confirm the structural integrity and composition. For example, detailed structural, and spectroscopic characterization of benzimidazole derivatives reveals insights into the conformation and electronic properties of such molecules, offering a foundation for understanding the structural intricacies of N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The reactivity of imidazo[1,2-a]pyridine compounds towards various reagents and conditions reveals their chemical versatility. For instance, their involvement in the formation of silver(I) complexes or reactions with iodine to yield imidazo[1,5-a]pyridine-1-ylalkylalcohols showcases the diverse chemical transformations these compounds can undergo. Such studies not only broaden the chemical understanding of these molecules but also lay the groundwork for developing new synthetic strategies (A. Caballero et al., 2001, T. Murai et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Techniques like X-ray crystallography provide detailed information on the molecular and crystal lattice structure, essential for predicting the solubility and stability of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are central to the application of these compounds in medicinal chemistry and drug design. The ability of imidazo[1,2-a]pyridine derivatives to inhibit specific enzymes or bind to receptor sites can be attributed to their unique chemical structure and properties, which can be explored through experimental and theoretical studies (F. Adhami et al., 2014).

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

One area of research focuses on the synthesis and functionalization of complex compounds. For example, the study by Yıldırım et al. (2005) demonstrates the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. This type of chemical reaction highlights the broader interest in synthesizing and manipulating compounds with similar structural motifs for potential applications in medicinal chemistry and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Antituberculosis Activity

In the context of pharmaceutical research, compounds with the imidazo[1,2-a]pyridine moiety have been investigated for their potential medical applications. Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-tuberculosis activity, demonstrating potent efficacy against various tuberculosis strains. This suggests the potential for structurally related compounds to be explored for antibacterial or antiviral applications (Garrett C. Moraski et al., 2011).

Anticancer and Antibacterial Agents

Research into heterocyclic compounds as anticancer and antibacterial agents is another significant area of interest. Hafez et al. (2017) synthesized a series of compounds with potent activity against various cancer cell lines and bacteria, demonstrating the relevance of heterocyclic chemistry in developing new therapeutic agents (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).

VEGF Receptor Inhibition

The study by Borzilleri et al. (2006) on the discovery and evaluation of benzamides as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) showcases the ongoing interest in developing targeted therapies for cancer treatment. These findings underline the potential for compounds with similar structural backbones to serve as frameworks for drug development (R. Borzilleri et al., 2006).

Mécanisme D'action

The compound “NDT 9513727 [N,N-bis (1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine]” is reported to inhibit C5a-stimulated responses, including guanosine 5′-3-O-(thio)triphosphate binding, Ca2+ mobilization, oxidative burst, degranulation, cell surface CD11b expression and chemotaxis in various cell types .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-21(16-6-8-20-22-9-10-23(20)13-16)24(17-3-1-2-4-17)12-15-5-7-18-19(11-15)27-14-26-18/h5-11,13,17H,1-4,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMOVXPXLCXUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)

![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)